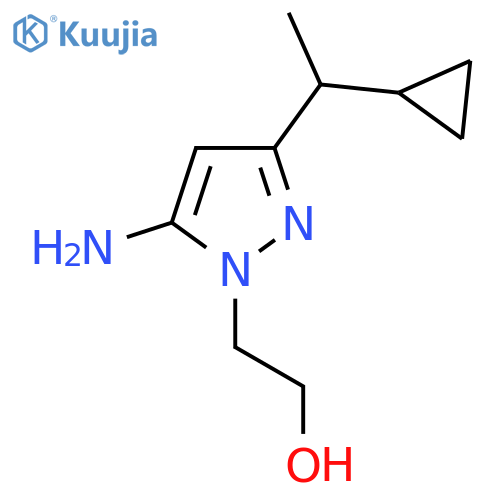Cas no 1550900-91-8 (2-5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-ylethan-1-ol)
2-5-アミノ-3-(1-シクロプロピルエチル)-1H-ピラゾール-1-イルエタン-1-オールは、ピラゾール骨格を有する有機化合物であり、医薬品中間体や生物活性物質の合成において重要な役割を果たします。その分子構造は、シクロプロピル基とエチル基の組み合わせにより高い立体選択性を示し、薬理学的な特性の最適化に寄与します。アミノ基とヒドロキシル基の存在により、求核反応や水素結合形成が可能であり、標的分子との相互作用を強化します。この化合物は、創薬研究においてリード化合物としての潜在性を有し、特に酵素阻害剤や受容体リガンドの開発に有用です。合成経路の効率性と安定性も特筆すべき点です。

1550900-91-8 structure
商品名:2-5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-ylethan-1-ol
2-5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-ylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-ylethan-1-ol
- EN300-1147555
- 2-[5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-yl]ethan-1-ol
- 1550900-91-8
- AKOS021475957
-
- インチ: 1S/C10H17N3O/c1-7(8-2-3-8)9-6-10(11)13(12-9)4-5-14/h6-8,14H,2-5,11H2,1H3
- InChIKey: LPGJUSPYODQBON-UHFFFAOYSA-N
- ほほえんだ: OCCN1C(=CC(C(C)C2CC2)=N1)N
計算された属性
- せいみつぶんしりょう: 195.137162174g/mol
- どういたいしつりょう: 195.137162174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
2-5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-ylethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1147555-5.0g |
2-[5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-yl]ethan-1-ol |
1550900-91-8 | 5g |
$4184.0 | 2023-06-09 | ||
| Enamine | EN300-1147555-0.1g |
2-[5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-yl]ethan-1-ol |
1550900-91-8 | 95% | 0.1g |
$1056.0 | 2023-10-25 | |
| Enamine | EN300-1147555-0.5g |
2-[5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-yl]ethan-1-ol |
1550900-91-8 | 95% | 0.5g |
$1152.0 | 2023-10-25 | |
| Enamine | EN300-1147555-0.05g |
2-[5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-yl]ethan-1-ol |
1550900-91-8 | 95% | 0.05g |
$1008.0 | 2023-10-25 | |
| Enamine | EN300-1147555-0.25g |
2-[5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-yl]ethan-1-ol |
1550900-91-8 | 95% | 0.25g |
$1104.0 | 2023-10-25 | |
| Enamine | EN300-1147555-1g |
2-[5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-yl]ethan-1-ol |
1550900-91-8 | 95% | 1g |
$1200.0 | 2023-10-25 | |
| Enamine | EN300-1147555-2.5g |
2-[5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-yl]ethan-1-ol |
1550900-91-8 | 95% | 2.5g |
$2351.0 | 2023-10-25 | |
| Enamine | EN300-1147555-1.0g |
2-[5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-yl]ethan-1-ol |
1550900-91-8 | 1g |
$1442.0 | 2023-06-09 | ||
| Enamine | EN300-1147555-10.0g |
2-[5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-yl]ethan-1-ol |
1550900-91-8 | 10g |
$6205.0 | 2023-06-09 | ||
| Enamine | EN300-1147555-5g |
2-[5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-yl]ethan-1-ol |
1550900-91-8 | 95% | 5g |
$3479.0 | 2023-10-25 |
2-5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-ylethan-1-ol 関連文献
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
1550900-91-8 (2-5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-ylethan-1-ol) 関連製品
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
